Cas no 70956-04-6 (Ranitidine HCl)

Ranitidine HCl structure
Ranitidine HCl structure
Product Name:Ranitidine HCl
Numero CAS:70956-04-6
MF:C13H23ClN4O3S
MW:350.864720582962
CID:562478
PubChem ID:6603542
Update Time:2025-04-19

Ranitidine HCl Proprietà chimiche e fisiche

Nomi e identificatori

    • Ranitidine HCl
    • MLS002207038
    • MLS001333197
    • Ranitidine hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • MLS002153383
    • 70956-04-6
    • 358638-36-5
    • AKOS025147306
    • Ranitidine hydrochloride, British Pharmacopoeia (BP) Reference Standard
    • Ranitidine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • 66357-59-3
    • N1'-[2-[[5-[(dimethylamino)methyl]-2-furyl]methylsulfanyl]ethyl]-N1-methyl-2-nitro-ethene-1,1-diamine; hydron; chloride
    • SMR000058545
    • AH19065
    • 4-Cyanophenyl 4'-propylbenzoate
    • BS-45332
    • MLS001333198
    • Q-201658
    • F71429
    • (Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine hydrochloride
    • BCP13738
    • CCG-220201
    • Ranitidine hydrochloride, solid
    • N-[2-[[[5-[(DIMETHYLAMINO)METHYL]-2-FURANYL]METHYL]THIO]ETHYL]-N'-METHYL-2-NITRO-1,1-ETHANEDIAMINE HYDROCHLORIDE
    • Ranitidine for impurity A identification, EuropePharmacopoeia (EP) Reference Standard
    • Ranitidine for system suitability, European Pharmacopoeia (EP) Reference Standard
    • MLS000069385
    • Ranitidine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • MFCD00941509
    • AKOS015950825
    • (Methyl(propyl)silanediyl)bis(methylene) dicarbamate
    • (Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diaminehydrochloride
    • HMS3412P10
    • Opera_ID_624
    • SCHEMBL33298
    • A837088
    • SR-01000000016
    • SR-01000000016-2
    • CHEMBL1330865
    • HMS3676P10
    • 71130-06-8
    • SR-01000000016-5
    • Inchi: 1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-;
    • Chiave InChI: GGWBHVILAJZWKJ-CHHCPSLASA-N
    • Sorrisi: Cl.S(CCN/C(=C\[N+](=O)[O-])/NC)CC1=CC=C(CN(C)C)O1

Proprietà calcolate

  • Massa esatta: 350.1179395g/mol
  • Massa monoisotopica: 350.1179395g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 9
  • Complessità: 347
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 112Ų
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.